![molecular formula C16H13N3OS B5814902 N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-phenylacrylamide](/img/structure/B5814902.png)
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-phenylacrylamide, also known as BTA-1, is a compound that has gained attention in the field of scientific research due to its potential applications in various fields. BTA-1 was first synthesized in the 1970s, and since then, it has been extensively studied for its biochemical and physiological effects, mechanism of action, and potential applications in different research areas.
Wirkmechanismus
The mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-phenylacrylamide involves the inhibition of the uptake of dopamine and norepinephrine. This compound binds to the transporters responsible for the uptake of these neurotransmitters, thereby preventing their reuptake into the presynaptic neuron. This leads to an increase in the extracellular concentration of dopamine and norepinephrine, which results in an enhancement of their physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its effects on dopamine and norepinephrine uptake, this compound has also been shown to inhibit the uptake of serotonin, another neurotransmitter involved in the regulation of mood and emotion. This compound has also been shown to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-phenylacrylamide in lab experiments is its specificity towards dopamine and norepinephrine transporters. This property of this compound allows for the selective inhibition of these transporters without affecting other neurotransmitter systems. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the research on N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-phenylacrylamide. One of the most promising areas of research is the development of this compound analogs with improved solubility and specificity towards dopamine and norepinephrine transporters. Another potential direction is the investigation of the effects of this compound on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, the potential applications of this compound in the treatment of various neurological disorders such as depression and addiction warrant further investigation.
Conclusion:
In conclusion, this compound is a compound that has gained attention in the field of scientific research due to its potential applications in various fields. Its specificity towards dopamine and norepinephrine transporters, as well as its antioxidant properties, make it a potential candidate for the treatment of various neurological disorders. Further research on this compound and its analogs is necessary to fully understand its mechanism of action and potential applications in different research areas.
Synthesemethoden
The synthesis of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-phenylacrylamide involves the reaction of 5-methyl-2,1,3-benzothiadiazole-4-amine with cinnamic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-phenylacrylamide has been studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of neuroscience. This compound has been shown to inhibit the uptake of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood, motivation, and reward. This property of this compound has made it a potential candidate for the treatment of various neurological disorders such as depression and addiction.
Eigenschaften
IUPAC Name |
(E)-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-11-7-9-13-16(19-21-18-13)15(11)17-14(20)10-8-12-5-3-2-4-6-12/h2-10H,1H3,(H,17,20)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVACYKFDYSDRZ-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.